molecular formula C15H12BrFO3 B12991825 6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde

6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde

Cat. No.: B12991825
M. Wt: 339.16 g/mol
InChI Key: CDYRMNFLVVFBDX-UHFFFAOYSA-N
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Description

6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde is an organic compound that features a bromine atom, a fluorobenzyl group, and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the etherification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzoic acid.

    Reduction: 6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-((2-chlorobenzyl)oxy)-3-methoxybenzaldehyde
  • 6-Bromo-2-((2-methylbenzyl)oxy)-3-methoxybenzaldehyde
  • 6-Bromo-2-((2-ethylbenzyl)oxy)-3-methoxybenzaldehyde

Uniqueness

6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties compared to its analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .

Biological Activity

6-Bromo-2-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structural features, including a bromine atom, a fluorobenzyl group, and a methoxybenzaldehyde moiety, suggest that it may exhibit significant biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

The molecular formula of this compound is C15H12BrFO3C_{15}H_{12}BrFO_3, with a molecular weight of 339.16 g/mol. The compound's structure is characterized by the following features:

Property Details
Molecular FormulaC₁₅H₁₂BrFO₃
Molecular Weight339.16 g/mol
IUPAC Name6-bromo-2-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde
SMILESCOC1=C(C(=C(C=C1)Br)C=O)OCC2=CC=C(C=C2)F

The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can significantly influence the compound's binding affinity and selectivity towards these targets, potentially modulating biochemical pathways involved in disease processes.

Case Studies

  • Anticancer Potential : A study on structurally similar compounds revealed that certain derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The presence of bromine increased the potency of these compounds compared to their non-halogenated counterparts.
  • Enzyme Interaction Studies : Research focusing on related benzaldehyde derivatives indicated that modifications to the aromatic ring could enhance binding to MAO, suggesting that this compound might also exhibit similar inhibitory effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds helps in understanding the potential biological activity of this compound:

Compound Name Structural Features Biological Activity
3-Bromo-4-((3-fluorobenzyl)oxy)-5-methoxybenzaldehydeBromine and methoxy groupsAntimicrobial properties
4-(4-Fluorobenzyl)oxy-3-methoxybenzaldehydeLacks bromine but retains methoxyPotential MAO inhibition
3-Bromo-4-(2-chloro-4-fluorobenzyl)oxyContains chlorine along with bromineAnticancer activity noted in preliminary studies

Properties

Molecular Formula

C15H12BrFO3

Molecular Weight

339.16 g/mol

IUPAC Name

6-bromo-2-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde

InChI

InChI=1S/C15H12BrFO3/c1-19-14-7-6-12(16)11(8-18)15(14)20-9-10-4-2-3-5-13(10)17/h2-8H,9H2,1H3

InChI Key

CDYRMNFLVVFBDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=O)OCC2=CC=CC=C2F

Origin of Product

United States

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